molecular formula C25H25N5O4 B15144720 N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

Cat. No.: B15144720
M. Wt: 459.5 g/mol
InChI Key: IWOBHQNCHHSQSY-UHFFFAOYSA-N
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Description

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a triazolopyridine core, and a carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the triazolopyridine core, and the final coupling to form the carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler compounds with fewer functional groups.

Scientific Research Applications

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide stands out due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]-6-[(2-hydroxyethylamino)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide

InChI

InChI=1S/C25H25N5O4/c1-16-19(18-5-6-22-23(12-18)34-10-9-33-22)3-2-4-21(16)28-25(32)20-11-17(13-26-7-8-31)14-30-15-27-29-24(20)30/h2-6,11-12,14-15,26,31H,7-10,13H2,1H3,(H,28,32)

InChI Key

IWOBHQNCHHSQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CN3C2=NN=C3)CNCCO)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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